

Application Notes and Protocols for Endophenazine C in Drug Discovery

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Compound of Interest

Compound Name: Endophenazine C

Cat. No.: B15563188

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Endophenazine C** and its potential as a lead compound in drug discovery. Due to the limited specific data available for **Endophenazine C**, this document leverages information from the closely related and well-studied Endophenazine A, alongside general protocols for the phenazine class of compounds. These notes are intended to serve as a foundational resource for initiating research into the therapeutic potential of **Endophenazine C**.

Endophenazines A-D are a family of phenazine antibiotics isolated from the endosymbiotic actinomycete *Streptomyces anulatus*.^{[1][2]} These compounds have shown antimicrobial activities against Gram-positive bacteria and some filamentous fungi.^{[1][2]} While specific quantitative data for **Endophenazine C** is limited, the data for Endophenazine A suggests that this class of compounds holds promise for further investigation.

Data Presentation

The following tables summarize the quantitative data available for Endophenazine A, which can be used as a reference point for initiating studies on **Endophenazine C**.

Table 1: Antibacterial Activity of Endophenazine A^{[3][4]}

| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
|--|-------------------|-------------|-------------|
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 32 - 128 |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates | 8 - 32 | 32 - 128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxic Activity of Endophenazines[4][5]

| Cell Line | Cancer Type | IC ₅₀ (µg/mL) |
|------------|-----------------|--------------------------|
| HeLa | Cervical Cancer | 30.40 - 32.51 |
| HepG2 | Liver Cancer | 78.32 - 86.45 |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 |

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed protocols that can be adapted for the study of **Endophenazine C**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Endophenazine C** against bacterial strains.[3]

Materials:

- **Endophenazine C**
- Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA)
- Mueller-Hinton Broth (MHB)

- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- 0.5 McFarland standard
- Sterile saline
- DMSO (for stock solution)

Procedure:

- Stock Solution Preparation: Dissolve **Endophenazine C** in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Bacterial Inoculum Preparation:
 - Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension in MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Serial Dilution:
 - Add 100 μ L of sterile MHB to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the **Endophenazine C** working solution (at twice the desired highest final concentration) to well 1.
 - Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 μ L from well 10.
 - Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

- Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: After incubation, the MIC is determined as the lowest concentration of **Endophenazine C** with no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of **Endophenazine C** on mammalian cell lines.[3]

Materials:

- Cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Endophenazine C** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

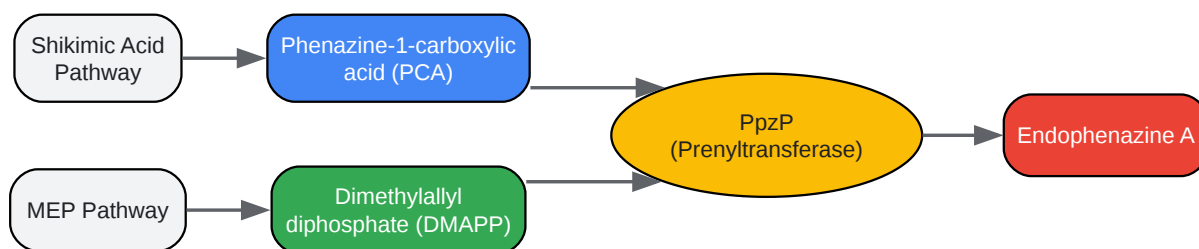
- Cell Seeding:
 - Culture cells in the appropriate medium.
 - Trypsinize and count the cells.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Endophenazine C** in complete cell culture medium.
 - Remove the old medium from the cells and add 100 μ L of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
- Incubation: Incubate the plates for 24-72 hours in a CO₂ incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
- Solubilization: Remove the medium containing MTT and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Biosynthetic Pathway of Endophenazine A

The biosynthesis of Endophenazine A involves precursors from the shikimic acid and the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.^{[6][7]} A key step is the C-prenylation of phenazine-1-carboxylic acid (PCA) catalyzed by a prenyltransferase.^{[6][7]}

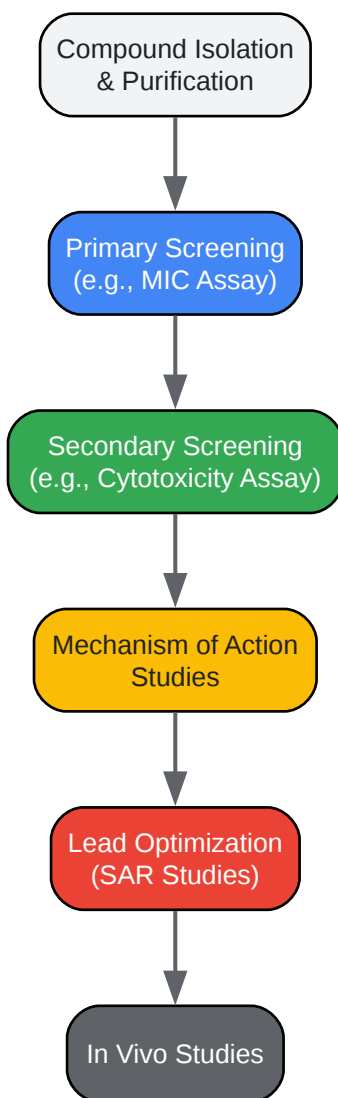


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Biosynthesis of Endophenazine A.

Experimental Workflow for Lead Compound Evaluation

This diagram illustrates a general workflow for evaluating a potential lead compound like **Endophenazine C**.



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Workflow for Lead Compound Evaluation.

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